Carbobenzoxyphenylalanyl-phenylalanyl-glycine

Descripción general

Descripción

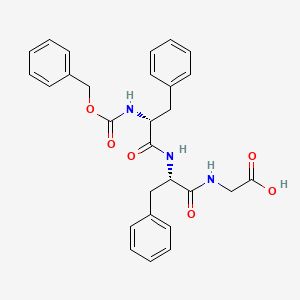

Carbobenzoxyphenylalanyl-phenylalanyl-glycine is a synthetic tripeptide that belongs to the family of opioid peptides. It has been extensively studied for its various biological activities, including potent analgesic effects. This compound is also known for its role in enzyme inhibition and as a substrate for various enzymes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carbobenzoxyphenylalanyl-phenylalanyl-glycine is synthesized through peptide coupling reactions. The synthesis typically involves the coupling of carbobenzoxyphenylalanine, phenylalanine, and glycine in a specific order. Peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used to facilitate the formation of peptide bonds.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high purity and yield. The process includes multiple steps of deprotection and coupling, followed by purification using techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Carbobenzoxyphenylalanyl-phenylalanyl-glycine undergoes various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the tripeptide into its constituent amino acids.

Oxidation and Reduction: The phenyl groups in the compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Substitution: The carbobenzoxy group can be substituted with other protecting groups or functional groups to modify the compound’s properties.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various reagents, including other protecting groups like tert-butyloxycarbonyl (Boc), can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include the individual amino acids (phenylalanine and glycine) and their derivatives, as well as modified peptides with different protecting groups.

Aplicaciones Científicas De Investigación

Antiviral and Membrane Fusion Inhibition

One of the primary applications of ZfFG is its role as an antiviral agent . Studies have shown that ZfFG acts as a membrane fusion inhibitor, which is crucial in preventing viral entry into host cells.

- Mechanism : ZfFG disrupts the formation of small unilamellar vesicles (SUVs) and alters the conformation of phospholipids in membranes. It interacts electrostatically with phosphatidylcholine bilayers, leading to significant changes in membrane dynamics and stability .

- Case Study : In one study, NMR spectroscopy was employed to investigate how ZfFG affects the average conformation of phosphatidylcholine in hydrated bilayers. The results indicated that ZfFG modifies the orientation of carbonyl groups in phospholipids, suggesting a mechanism by which it inhibits membrane fusion .

Structural Studies and Conformational Dynamics

ZfFG has also been utilized in structural biology to study peptide-lipid interactions.

- NMR Studies : Multinuclear NMR studies have provided insights into how the peptide's conformation changes when bound to lipid membranes. For example, deuterium NMR revealed disordering in the glycine segment of ZfFG when interacting with phosphatidylcholine membranes .

- Data Table : Below is a summary of findings from various NMR studies on ZfFG:

Implications in Gastrointestinal Research

ZfFG has implications in gastrointestinal research, particularly concerning its effects on intestinal epithelial barriers.

- Protease Activity : Research indicates that ZfFG can influence protease activities associated with Giardia intestinalis, a parasite known to disrupt intestinal integrity. The peptide's ability to modulate protease activity may contribute to understanding host-parasite interactions .

- Case Study : A study involving BALB/c mice showed that oral administration of Giardia excretory-secretory products led to mucosal injury, which was mitigated when treated with protease inhibitors like E-64. This suggests that peptides like ZfFG could play a role in therapeutic strategies against such infections .

Melanocyte-Stimulating Activity

ZfFG has been linked to melanocyte-stimulating activity, which is relevant in dermatological research.

- Research Findings : The compound has been studied for its potential effects on skin pigmentation disorders, providing insights into its role as a signaling molecule in melanocyte function.

Mecanismo De Acción

Carbobenzoxyphenylalanyl-phenylalanyl-glycine exerts its effects primarily through enzyme inhibition. It binds to the active site of enzymes like carboxypeptidase A, preventing the enzyme from catalyzing its substrate. This inhibition can affect various metabolic pathways and biological processes. The compound’s molecular targets include the active sites of specific enzymes, and its pathways involve the modulation of enzyme activity.

Comparación Con Compuestos Similares

Similar Compounds

- Carbobenzoxyphenylalanyl-phenylalanyl-glycine (all D-isomer)

- This compound (all L-isomer)

- Benzyloxycarbonyl-phenylalanyl-phenylalanyl-glycine

Uniqueness

This compound is unique due to its specific sequence of amino acids and the presence of the carbobenzoxy protecting group. This structure allows it to exhibit potent biological activities, including enzyme inhibition and analgesic effects, which are not as pronounced in similar compounds.

Actividad Biológica

Carbobenzoxyphenylalanyl-phenylalanylglycine (ZfFG) is a synthetic peptide that has garnered attention for its antiviral and membrane fusion inhibitory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C28H29N3O6

- Molecular Weight : 485.55 g/mol

- CAS Number : 7756328

The compound is characterized by a carbobenzoxy group attached to a phenylalanine-glycine dipeptide structure, which contributes to its biological activity.

ZfFG functions primarily as an antiviral agent and a membrane fusion inhibitor . Research indicates that it interacts with phospholipid bilayers, affecting their conformation and dynamics. Key findings include:

- Membrane Interaction : ZfFG penetrates phospholipid bilayers without significantly disturbing their properties, particularly in bilayers with large effective radii of curvature. However, it notably affects highly curved bilayers, inhibiting the formation of small unilamellar vesicles (SUVs) at certain pH levels .

- pH Dependence : The activity of ZfFG is influenced by pH, with a determined pKa of approximately 3.6 for the carboxyl group, which governs its effectiveness in destabilizing phospholipid assemblies .

NMR Studies

Multinuclear nuclear magnetic resonance (NMR) studies have provided insights into how ZfFG alters the average conformation of phospholipids in membranes:

- 2H NMR Analysis : Changes in the deuterium intensity patterns indicated that ZfFG affects the dynamics of phosphatidylcholine near the glycerol backbone, suggesting an alteration in lipid conformation upon ZfFG binding .

- 13C NMR Observations : Significant changes were noted in the orientation of carbonyl groups within phosphatidylcholine due to ZfFG presence, reflecting its electrostatic interactions with the lipid bilayer .

Case Studies

- Antiviral Activity : A study demonstrated that ZfFG effectively inhibits viral membrane fusion processes, which are crucial for viral entry into host cells. This inhibition was linked to ZfFG's ability to alter membrane curvature and dynamics .

- Vesicle Formation Experiments : In experiments where SUVs were formed in the presence of ZfFG at varying pH levels, it was observed that at pH 4.5, ZfFG inhibited SUV formation significantly. Conversely, at neutral pH levels (6.7 and 7.4), SUVs could form but exhibited altered growth dynamics when ZfFG was present .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O6/c32-25(33)18-29-26(34)23(16-20-10-4-1-5-11-20)30-27(35)24(17-21-12-6-2-7-13-21)31-28(36)37-19-22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,29,34)(H,30,35)(H,31,36)(H,32,33)/t23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOSVHOISBSKID-BJKOFHAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00997002 | |

| Record name | N-{2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75539-79-6 | |

| Record name | Carbobenzoxyphenylalanyl-phenylalanyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075539796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.